Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Cyclometalation and Crystal Structure
Cyclometalated compounds, such as 1,4-Bis(benzothiazol-2-yl)benzene, undergo double cyclopalladation to form nonpolymeric, acetate-bridged products. These are topologically novel, showcasing counterhinged molecular box structures, as revealed by X-ray crystal structure analysis (B. O. and P. Steel, 1998).
Synthesis of Heterocyclic Systems
Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate serves as a reagent for synthesizing various heterocyclic systems. These include 4H-pyrido[1,2-a]pyrimidin-4-ones and others, with removal of the benzyloxycarbonyl group leading to amino derivatives in high yields (R. Toplak et al., 1999).
CO2-Transfer Reaction
1,3-Dialkylimidazolium-2-carboxylates are used in CO2-transfer reactions to synthesize methylcarbonate and benzoylacetate, expanding the scope of CO2 as a C1 building block for synthesizing carboxylates of pharmaceutical interest and α-alkylidene cyclic carbonates (I. Tommasi & Fabiana Sorrentino, 2009).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs exhibit good light harvesting efficiency and free energy of electron injection for use in dye-sensitized solar cells. Their nonlinear optical activity and interactions with Cyclooxygenase 1 (COX1) suggest potential in photovoltaic applications and as COX inhibitors (Y. Mary et al., 2020).
C–S Bond Construction Using CO2
Acetate-based ionic liquids catalyze the synthesis of benzothiazoles via cyclization of 2-aminothiophenols with CO2 and hydrosilane under mild conditions. This presents a metal-free route to S-containing compounds, leveraging CO2 as a C1 building block (Xiang Gao et al., 2015).
properties
IUPAC Name |
methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-15(21)10-20-13-8-7-12(18)9-14(13)24-17(20)19-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESIUOHINJXWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
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